

(1S,2R)-2-phenylcyclohexanol physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(1S,2R)-2-phenylcyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(1S,2R)-2-phenylcyclohexanol**, a versatile chiral compound utilized in organic synthesis and pharmaceutical development.^[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(1S,2R)-2-phenylcyclohexanol is a chiral alcohol that serves as a significant intermediate in the synthesis of various pharmaceuticals, particularly where stereochemistry is crucial for efficacy and safety.^[1] It is also used in the formulation of fragrances and flavoring agents.^{[1][2]}

Table 1: General and Chemical Properties of **(1S,2R)-2-phenylcyclohexanol**

Property	Value	References
Molecular Formula	C ₁₂ H ₁₆ O	[1] [3] [4] [5]
Molar Mass	176.26 g/mol	[1] [6]
Appearance	White to off-white or light yellow crystalline powder with a sweet aroma. [1] [2] [3]	
Purity	≥ 97.5% (Chiral Purity), ≥ 99% (Chiral HPLC)	[1] [2]
CAS Number	34281-92-0	[1] [3] [4] [5]
PubChem CID	9898975	[6]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **(1S,2R)-2-phenylcyclohexanol**.

Table 2: Quantitative Physical Properties of **(1S,2R)-2-phenylcyclohexanol**

Property	Value	Conditions	References
Melting Point	63 - 67 °C	[1]	
64 - 66 °C	(lit.)	[3]	
65 °C	[7]		
Boiling Point	105 °C	at 3 mmHg (lit.)	[1][2]
276 - 281 °C	(lit.)	[3]	
279 °C	[7]		
Optical Rotation	+55 to +61 °	c=1 in Methanol, at 20°C	[1]
+60 °	c=10 in Methanol	[3]	
+55 ± 1 °	c=10 in MeOH, at 20°C	[2]	
Density	~0.9452 g/cm³	(rough estimate)	[3]
Solubility	Almost transparent	in Methanol	[8]
Storage	2 - 8 °C	[2][3][8]	

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols standardly used in chemical research.

Melting Point Determination

The melting point is a critical indicator of purity for a solid substance.[9] Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.[10]

Protocol: Capillary Method using a Melting Point Apparatus[11][12]

- Sample Preparation: Ensure the **(1S,2R)-2-phenylcyclohexanol** sample is completely dry and finely powdered.[11]
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of about 2-3 mm. [12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
- Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[10]
- Accurate Determination: Heat the block to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Boiling Point Determination

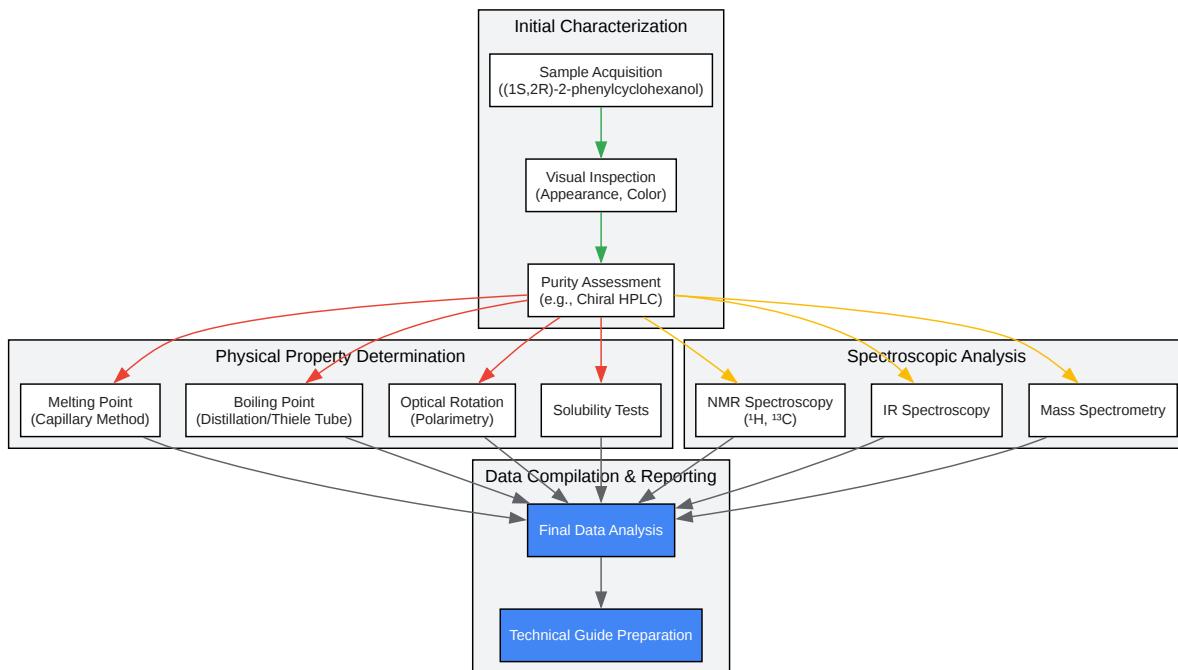
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] It is a characteristic property useful for identification and assessing purity.[15]

Protocol: Capillary Method (Thiele Tube)[13][14]

- Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.
- Capillary Inversion: Take a small capillary tube, seal one end, and place it into the fusion tube with the open end submerged in the liquid.
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.[13]

- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.
- Recording: Remove the heat source when a rapid and continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[13]

Optical Rotation Measurement


Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is a defining characteristic of enantiomers.

Protocol: Polarimetry

- Solution Preparation: Accurately weigh a sample of **(1S,2R)-2-phenylcyclohexanol** and dissolve it in a precise volume of a suitable solvent (e.g., Methanol) to a known concentration (c), typically in g/mL.
- Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.
- Sample Measurement: Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present in the light path.
- Angle of Rotation Measurement: Place the sample tube in the polarimeter and measure the observed angle of rotation (α).
- Specific Rotation Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l * c)$ where 'l' is the path length of the sample tube in decimeters and 'c' is the concentration in g/mL.

Experimental and Analytical Workflow

The characterization of a chemical compound like **(1S,2R)-2-phenylcyclohexanol** involves a logical sequence of experiments to determine its physical and structural properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical and Spectroscopic Characterization.

Spectroscopic Sample Preparation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **(1S,2R)-2-phenylcyclohexanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Methanol- d_4) in a clean vial.[16][17]

- Filtration: To ensure a homogeneous solution free of particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[16]
- Final Volume: Adjust the solution height in the NMR tube to about 4-5 cm.[18]
- Capping: Cap the NMR tube securely and label it appropriately.

Infrared (IR) Spectroscopy

Protocol: KBr Pellet Method[19][20]

- Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[19][20]
- Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

- Sample Solubilization: Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[21]
- Dilution: Dilute an aliquot of this solution further with a suitable solvent system (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[21]
- Filtration: If any precipitate is present, filter the final solution to prevent clogging of the instrument's tubing.[21]
- Vial Transfer: Transfer the filtered solution into a standard 2 mL mass spectrometry vial for analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 5. (1S,2R)-2-phenylcyclohexanol - Wikidata [wikidata.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,2R)-2-phenylcyclohexan-1-ol [stenutz.eu]
- 8. (1R,2S)-(-)-TRANS-2-PHENYL-1-CYCLOHEXANOL | 98919-68-7 [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. sites.bu.edu [sites.bu.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [(1S,2R)-2-phenylcyclohexanol physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353938#1s-2r-2-phenylcyclohexanol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com